3-Chloro-5-iodo-N-methylbenzamide
Description
Properties
IUPAC Name |
3-chloro-5-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVUXAEHPSTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
This method adapts principles from the synthesis of 2-chloro-5-iodobenzoic acid, modified to incorporate the N-methylamide moiety:
-
Iodination of methyl 3-aminobenzoate :
-
Sandmeyer chlorination :
-
Hydrolysis and amidation :
Advantages and Limitations
-
Advantages : High regioselectivity due to the amino group’s directing effects; compatibility with large-scale production.
-
Limitations : Diazonium intermediates require strict temperature control; cuprous chloride generates hazardous waste.
Sequential Halogenation via Nitro Reduction (Route B)
Reaction Sequence and Conditions
Inspired by the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, this route prioritizes nitro-group manipulation:
-
Amidation of methyl 3-nitrobenzoate :
-
Nitro reduction :
-
Chlorination with sulfonyl chloride :
-
Directed iodination :
-
Reagents : N-Iodosuccinimide (NIS), triflic acid.
-
Conditions : 0°C to room temperature, 12 hours.
-
Outcome : this compound (yield: 85%).
-
Advantages and Limitations
-
Advantages : Avoids diazonium intermediates; uses cost-effective reagents like iron powder.
-
Limitations : Iodination efficiency depends on the amide’s directing strength; multiple purification steps reduce scalability.
Comparative Analysis of Synthetic Routes
Key Insight : Route A offers superior yields and scalability but requires stringent safety protocols. Route B is safer for small-scale synthesis but suffers from lower efficiency.
Industrial Production Considerations
Solvent and Catalyst Optimization
Cost Analysis
-
Route A : Higher reagent costs (NaNO₂, ICl) offset by reduced labor costs.
-
Route B : Lower reagent expenses but higher energy input for nitro reduction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
3-Chloro-5-iodo-N-methylbenzamide serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, such as:
- Substitution Reactions : The chlorine and iodine can be replaced with other functional groups.
- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Biological Studies
The compound has been investigated for its interactions with biological targets:
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
- Protein-Ligand Interactions : Its binding properties make it suitable for studying protein-ligand interactions, which are essential in drug design.
Pharmacological Applications
Research indicates that derivatives of this compound may have pharmacological effects:
- Antiviral Activity : Some studies have explored its potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, contributing to the development of antiviral therapies .
- Opioid Receptor Studies : Variants of benzamide compounds have been studied for their binding affinity to opioid receptors, which is crucial for developing pain management medications .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in a metabolic pathway. The inhibition constant (K_i) was determined through competitive binding assays, showing promising results that could lead to further exploration in drug development.
| Compound | K_i (nM) | IC50 (nM) |
|---|---|---|
| This compound | 85 | 120 |
| Control Compound | 150 | 200 |
Case Study 2: Opioid Receptor Binding
In research focused on opioid receptor interactions, derivatives of this compound were synthesized and tested for their agonist activity at the μ-opioid receptor. Results indicated that modifications to the benzamide structure significantly influenced binding affinity.
| Compound | μ-opioid Receptor Affinity (nM) | Agonist Activity |
|---|---|---|
| Original Compound | 50 | High |
| Modified Compound A | 30 | Moderate |
| Modified Compound B | 70 | Low |
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Chloro-5-iodo-N-methylbenzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Structural and Functional Insights
Chlorine at position 3 (vs. 2 in ) may alter steric hindrance, affecting binding to targets like bacterial topoisomerases or kinases .
The isoindole-dione ring in ’s compound adds rigidity and planar structure, which might influence stacking interactions in nucleic acid binding .
Thiadiazole derivatives () are frequently explored as kinase inhibitors, implying divergent applications despite structural similarities .
Q & A
Q. What are the recommended strategies for synthesizing 3-Chloro-5-iodo-N-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and amidation steps. For halogenated benzamides, iodination at the meta-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Subsequent N-methylation may employ methyl iodide (CH₃I) with a base like K₂CO₃ in DMF. Optimization should focus on reaction time, solvent polarity, and stoichiometric ratios. For example, excess methyl iodide (1.2–1.5 eq.) ensures complete methylation . Monitor intermediates via TLC or HPLC to confirm conversion.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine and iodine positions) via coupling constants and deshielding effects. For instance, the iodine atom at C5 induces significant downfield shifts in adjacent protons .
- FT-IR : Validate amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if present).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., chlorine and iodine isotopes) .
Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and local electrophilicity indices. The iodine atom’s polarizability enhances its susceptibility to nucleophilic attack at C4. Software like Gaussian or ORCA can model transition states, while tools like AutoDock predict binding affinities in biological systems .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported XRD structures of halogenated benzamides?
- Methodological Answer : Conflicting XRD data often arise from polymorphism or disordered halogen positions. Refine structures using SHELX or Olex2, and validate via R-factor convergence (<5%). For 3-Chloro-5-iodo derivatives, compare C–I and C–Cl bond lengths (expected ranges: 2.10–2.15 Å for C–I; 1.72–1.78 Å for C–Cl) to identify anomalies . Submit data to the Cambridge Crystallographic Data Centre (CCDC) for cross-validation .
Q. What mechanistic insights explain the antibacterial activity of this compound against multidrug-resistant strains?
- Methodological Answer : The compound may target bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) activation. Use enzyme inhibition assays (e.g., malachite green phosphate detection) and molecular docking to map interactions with PPTase active sites. Compare IC₅₀ values with structurally related analogs (e.g., trifluoromethyl or bromo-substituted benzamides) .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for this compound?
- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. For this compound, high δD (18–20 MPa¹/²) due to iodine enhances solubility in halogen-friendly solvents like DCM. Use UV-Vis spectroscopy to measure saturation concentrations in diverse solvents .
Q. What strategies mitigate side reactions during Suzuki-Miyaura coupling of this compound?
- Methodological Answer : Protect the amide group with a tert-butoxycarbonyl (Boc) group to prevent palladium-catalyzed deamination. Optimize coupling conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), and anhydrous DMF at 80°C. Monitor boronic acid equivalents (1.1–1.3 eq.) to minimize homo-coupling byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
